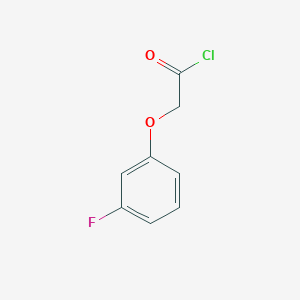

![molecular formula C18H15N3O2S B2718897 4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309307-56-8](/img/structure/B2718897.png)

4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . It also contains a piperazin-2-one moiety attached to a pyridin-2-yl group.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester and 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile were allowed to react with some active carbonyl compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The benzo[b]thiophene moiety is a five-membered heteroaromatic compound containing a sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse and complex, depending on the reaction conditions and the presence of other reactants. For instance, thiophene derivatives have been reported to undergo various reactions, leading to a wide range of therapeutic properties .

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Research has demonstrated the utility of benzo[b]thiophene derivatives in the synthesis of various heterocyclic compounds. For example, Thiophenylhydrazonoacetates were synthesized and their reactivity investigated, yielding a variety of nitrogen nucleophiles and derivatives like pyrazole and pyrimidine (Mohareb et al., 2004). Similarly, new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives were synthesized, showing significant antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Antimicrobial Activity

The antimicrobial activities of benzo[b]thiophene derivatives have been a significant area of investigation. For instance, some derivatives have been synthesized and screened for antibacterial and antifungal activities, with promising results (Naganagowda & Petsom, 2011).

Structural Studies and Docking

Structural studies of benzo[b]thiophene derivatives have provided insights into their potential as pharmaceutical agents. For example, the crystal structure of Flunarizinium isonicotinate has been determined, revealing significant electrostatic interactions (Kavitha et al., 2014). Docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have indicated their affinity towards 5-HT1A receptors, providing a basis for further pharmaceutical development (Pessoa‐Mahana et al., 2012).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been conducted on benzothiazoles derived substituted piperazine derivatives, applying molecular orbital theory and density functional theory. These studies have helped in understanding the structure-activity relationships of these compounds, guiding the design of novel derivatives with enhanced activity (Al-Masoudi et al., 2011).

Direcciones Futuras

The future directions for “4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one” could involve further exploration of its therapeutic properties, given the wide range of biological activities reported for thiophene derivatives . Additionally, the design and discovery of new drug molecules are of great interest, given the increasing health problems worldwide .

Mecanismo De Acción

Target of Action

The compound “4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one” contains a benzo[b]thiophene moiety, which is found in various bioactive molecules and is known to interact with different biological targets . .

Biochemical Pathways

The affected biochemical pathways would depend on the specific target of the compound. Benzo[b]thiophene derivatives have been involved in various biochemical pathways, but without specific information, it’s difficult to determine the exact pathways affected by "this compound" .

Propiedades

IUPAC Name |

4-(1-benzothiophene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-17-12-20(9-10-21(17)16-7-3-4-8-19-16)18(23)15-11-13-5-1-2-6-14(13)24-15/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIAUCBEDPNSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3S2)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2718817.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2718820.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2718822.png)

![1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol](/img/structure/B2718826.png)

![3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2718828.png)

![7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2718830.png)

![N-benzyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2718832.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2718833.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2718834.png)